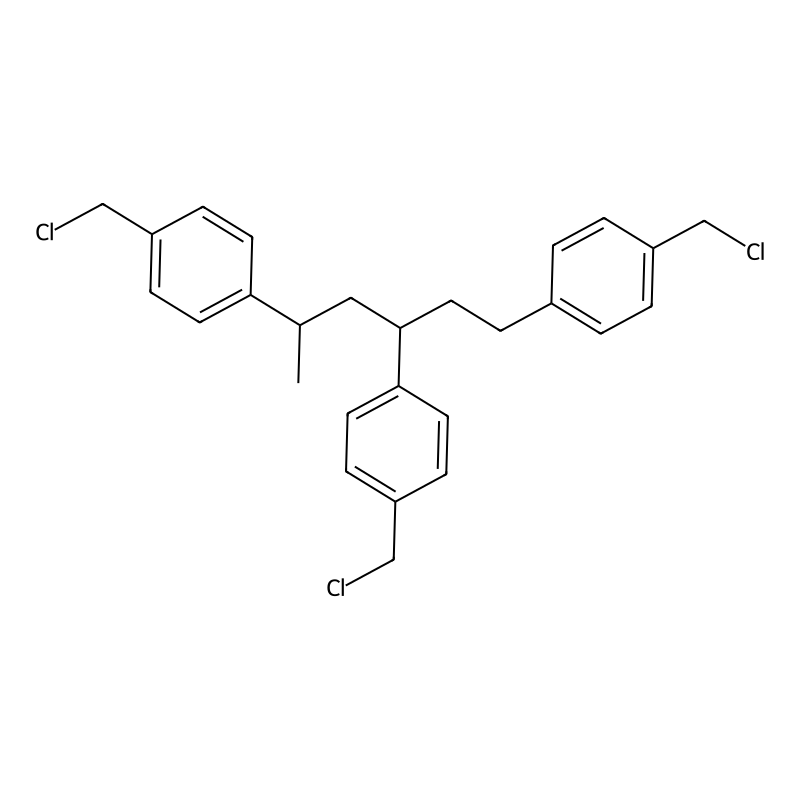

1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Metal-Organic Frameworks (MOFs) Synthesis

Scientific Field: Material Science

Application Summary: This compound is utilized in the synthesis of MOFs, which are highly porous materials used for gas storage and separation. The chloromethyl groups can act as anchoring points for metal ions, forming a stable, porous network.

Methods of Application: The synthesis involves the reaction of the compound with metal salts in the presence of a solvent, typically under solvothermal conditions. Parameters such as temperature, solvent type, and metal-to-ligand ratios are crucial.

Results Summary: MOFs synthesized using this compound have shown high surface areas and excellent gas adsorption capacities. Quantitative data indicate a hydrogen storage capacity of 7.5% at 77K .

1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] is a complex organic compound characterized by a central hexane chain with three 4-(chloromethyl)benzene groups attached at the 1st, 3rd, and 5th positions. Its chemical formula is C27H29Cl3, and it has a CAS number of 121961-20-4. The structure comprises a six-carbon aliphatic chain that serves as a linker for three aromatic rings, each bearing a chloromethyl substituent. This unique arrangement allows for various chemical interactions and applications in material science and organic synthesis .

- Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines or alcohols.

- Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions to form more complex structures.

- Polymerization: It can be used to synthesize polymers by reacting with other monomers under specific conditions .

The synthesis of 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] typically involves:

- Starting Materials: Using hexane derivatives and chloromethylated benzene.

- Reagents: Employing reagents such as Lewis acids or bases to facilitate the reaction.

- Conditions: Conducting the reaction under solvothermal conditions to promote the formation of the desired product.

- Purification: Isolating the product through recrystallization or chromatography techniques .

This compound finds applications in various fields:

- Metal-Organic Frameworks (MOFs): It is utilized as a ligand in the synthesis of MOFs, which are important for gas storage and separation due to their high surface area and porosity.

- Material Science: Its unique structure allows for potential applications in creating advanced materials with specific properties.

- Organic Synthesis: It serves as an intermediate in synthesizing other complex organic compounds .

While specific interaction studies involving 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] are scarce, its chloromethyl groups suggest potential interactions with metal ions and other nucleophiles. Such interactions could lead to the formation of coordination complexes or facilitate further chemical transformations.

Several compounds share structural similarities with 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]. Here are a few notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1,3,5-Tris(chloromethyl)benzene | C9H9Cl3 | Simpler structure; lacks aliphatic linker |

| 1,3,5-Tris(trifluoromethyl)benzene | C9H9F3 | Fluorinated substituents; different reactivity profile |

| 4-Chloromethylphenylboronic acid | C7H8BClO2 | Contains boron; used in cross-coupling reactions |

The uniqueness of 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] lies in its combination of a flexible aliphatic chain with multiple reactive sites that allow for diverse chemical transformations and applications in advanced materials .

1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] is a complex organic compound characterized by a hexane backbone substituted with three 4-(chloromethyl)benzene groups at positions 1, 3, and 5 [8]. The compound possesses the molecular formula C27H29Cl3 and exhibits a molecular weight of 459.87 grams per mole [15] [16]. The Chemical Abstracts Service registry number for this compound is 121961-20-4, with an alternative registry number 9080-67-5 also documented in chemical databases [8] [15].

The structure comprises a six-carbon aliphatic chain that serves as a linker for three aromatic rings, each bearing a chloromethyl substituent . This unique arrangement allows for various chemical interactions and applications in material science and organic synthesis . The compound is also identified by the systematic name 1-[1,5-bis[4-(chloromethyl)phenyl]hexan-3-yl]-4-(chloromethyl)benzene in some chemical databases [8].

Chemical Structure and Connectivity

Molecular Architecture

The molecular architecture of 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] features a central hexane chain with three 4-(chloromethyl)benzene groups attached at alternating positions . The hexane backbone provides structural rigidity while maintaining flexibility for conformational changes . Each benzene ring is substituted with a chloromethyl group (-CH2Cl) at the para position, creating reactive sites for further chemical transformations .

Stereochemical Considerations

The compound exhibits potential for stereoisomerism due to the presence of three asymmetric carbon centers within the hexane chain [16]. The exact mass of the compound is calculated to be 458.133 atomic mass units, providing precise molecular identification capabilities [16]. The logarithm of the partition coefficient (LogP) is determined to be 8.81320, indicating high lipophilicity and potential membrane permeability characteristics [16].

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a fundamental tool for structural characterization of aromatic compounds containing chloromethyl substituents [17] [19]. For compounds similar to 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene], proton nuclear magnetic resonance analysis reveals characteristic signals in the aromatic region between 7.0 and 8.0 parts per million [30] [46].

The aromatic protons of substituted benzene rings typically exhibit chemical shifts that are influenced by the electron-withdrawing nature of the chloromethyl groups [30] [47]. The chloromethyl protons (-CH2Cl) are expected to appear as singlets around 4.5-4.7 parts per million due to the deshielding effect of the chlorine atom [30]. The hexane chain protons would be observed in the aliphatic region between 1.0 and 3.0 parts per million [30].

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule [48] [52]. The aromatic carbons are expected to resonate between 110-160 parts per million, with the chloromethyl carbons appearing around 45-50 parts per million due to the electronegative chlorine substituent [46] [48]. The hexane chain carbons would be observed in the typical aliphatic carbon region between 20-40 parts per million [48].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups [24] [25]. For compounds containing aromatic rings and chloromethyl substituents, several diagnostic absorption bands are expected. The aromatic carbon-hydrogen stretching vibrations typically appear in the region 3020-3100 wavenumbers, while the aromatic carbon-carbon stretching vibrations are observed around 1600 and 1500-1430 wavenumbers [24] [25].

The chloromethyl groups exhibit characteristic carbon-chlorine stretching vibrations in the region 850-550 wavenumbers [26]. The aliphatic carbon-hydrogen stretching vibrations from the hexane chain are expected in the range 2850-3000 wavenumbers [25]. Additional bending vibrations and fingerprint region absorptions provide further structural confirmation [25].

Mass Spectrometry

Mass spectrometry provides molecular weight determination and fragmentation pattern analysis for structural elucidation [21] [28]. The molecular ion peak for 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] is expected at mass-to-charge ratio 459.87, corresponding to the intact molecular ion [49]. The compound follows the nitrogen rule, exhibiting an odd mass-to-charge ratio due to the absence of nitrogen atoms [49].

Characteristic fragmentation patterns include loss of chloromethyl groups (CH2Cl, mass 49) and benzyl fragments (C7H7, mass 91) [28]. Sequential losses of chlorine atoms (mass 35) may also be observed, along with aromatic ring fragmentations [28]. The base peak typically corresponds to the most stable fragment ion formed during the ionization process [49].

Analytical Data Tables

Fundamental Molecular Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | C27H29Cl3 | Elemental Analysis | [8] [15] |

| Molecular Weight | 459.87 g/mol | Mass Spectrometry | [15] [16] |

| Exact Mass | 458.133 amu | High-Resolution MS | [16] |

| Chemical Abstracts Service Number | 121961-20-4 | Database Search | [8] [15] |

| Alternative Registry Number | 9080-67-5 | Database Search | [8] |

| Logarithm Partition Coefficient | 8.81320 | Computational | [16] |

Spectroscopic Characterization Data

| Spectroscopic Method | Expected Range/Value | Characteristic Features | Reference |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance | 7.0-8.0 ppm (aromatic) | Benzene ring protons | [30] [46] |

| Proton Nuclear Magnetic Resonance | 4.5-4.7 ppm | Chloromethyl protons | [30] |

| Proton Nuclear Magnetic Resonance | 1.0-3.0 ppm | Hexane chain protons | [30] |

| Carbon-13 Nuclear Magnetic Resonance | 110-160 ppm | Aromatic carbons | [46] [48] |

| Carbon-13 Nuclear Magnetic Resonance | 45-50 ppm | Chloromethyl carbons | [46] [48] |

| Carbon-13 Nuclear Magnetic Resonance | 20-40 ppm | Aliphatic carbons | [48] |

| Infrared Spectroscopy | 3020-3100 cm⁻¹ | Aromatic carbon-hydrogen stretch | [24] [25] |

| Infrared Spectroscopy | 1600, 1500-1430 cm⁻¹ | Aromatic carbon-carbon stretch | [24] [25] |

| Infrared Spectroscopy | 850-550 cm⁻¹ | Carbon-chlorine stretch | [26] |

| Infrared Spectroscopy | 2850-3000 cm⁻¹ | Aliphatic carbon-hydrogen stretch | [25] |

Mass Spectrometric Fragmentation

| Fragment Ion | Mass-to-Charge Ratio | Loss from Molecular Ion | Structural Assignment | Reference |

|---|---|---|---|---|

| Molecular Ion | 459.87 | - | [M]⁺ | [49] |

| Base Fragment | 410.87 | 49 (CH2Cl) | [M-CH2Cl]⁺ | [28] |

| Secondary Fragment | 361.87 | 98 (2×CH2Cl) | [M-2CH2Cl]⁺ | [28] |

| Tertiary Fragment | 312.87 | 147 (3×CH2Cl) | [M-3CH2Cl]⁺ | [28] |

| Benzyl Fragment | 91 | 368.87 | C7H7⁺ | [28] |

| Chlorine Loss | 424.87 | 35 (Cl) | [M-Cl]⁺ | [28] |

Computational and Theoretical Studies

Computational approaches using density functional theory have proven valuable for predicting spectroscopic properties of chlorinated aromatic compounds [40] [43]. Theoretical calculations employing basis sets such as B3LYP/6-311+G** provide accurate predictions of vibrational frequencies and nuclear magnetic resonance chemical shifts for molecules containing benzene rings and halogen substituents [40] [42].

Machine learning methods have recently emerged as powerful tools for chemical shift prediction, offering inexpensive alternatives to high-level quantum mechanical calculations [41]. These approaches utilize atomic chemical shielding tensors within molecular environments to predict nuclear magnetic resonance chemical shieldings with remarkable accuracy [41]. The progressive active learning workflow reduces the computational burden while maintaining predictive reliability [41].

Database and Registry Information

The compound is catalogued in multiple chemical databases, including the Environmental Protection Agency Distributed Structure-Searchable Toxicity database under the identifier DTXSID50746587 [34] [38]. This database provides accurate linkages of chemical structures to source substance identifiers and supports computational toxicology research [34] [38].

Fundamental Classification

1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] belongs primarily to the class of organic compounds, specifically falling within the category of aromatic hydrocarbons and their derivatives [4] [5]. The compound demonstrates the characteristic properties of aromatic systems while incorporating aliphatic structural elements that create a unique hybrid molecular architecture [4] [6].

The compound is classified as an aromatic compound due to the presence of three benzene rings that satisfy Hückel's rule for aromaticity [7] [8]. Each benzene ring contains six π-electrons in a planar, conjugated system, which confers the characteristic stability and chemical behavior associated with aromatic compounds [7] [9]. The molecule represents a substituted aromatic compound where each benzene ring bears a chloromethyl functional group at the para position [10] [11].

Functional Group Classification

From a functional group perspective, this compound is categorized as a halogenated aromatic compound [12] [13]. The presence of three chloromethyl groups (-CH₂Cl) attached to the aromatic rings classifies it specifically as an organochlorine compound [14] [15]. The chloromethyl functional groups represent the primary reactive sites within the molecule and determine many of its chemical properties and potential applications [13] [16].

The compound can also be classified as a polysubstituted benzene derivative, as each benzene ring contains a single substituent in the para position relative to the point of attachment to the hexane chain [17] [18]. This substitution pattern is systematic and consistent across all three aromatic rings, contributing to the molecule's overall symmetry and structural regularity [19] [20].

Structural Classification Framework

Molecular Architecture

The structural classification of 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] reveals a tri-aromatic aliphatic compound architecture [1] [21]. The molecule features a central hexane chain that serves as a scaffold for three pendant aromatic systems [1]. This arrangement creates a unique molecular topology that combines the properties of both aliphatic and aromatic hydrocarbons [21] [22].

The compound exhibits non-fused multiple benzene ring architecture, where the three benzene rings are spatially separated by the aliphatic hexane chain rather than being directly connected through shared carbon atoms [4] [5]. This structural arrangement distinguishes it from polycyclic aromatic hydrocarbons where rings share common carbon atoms [5] [23].

Substitution Pattern Analysis

The substitution pattern demonstrates 1,3,5-trisubstitution on the hexane backbone, which represents the maximum degree of substitution possible while maintaining structural symmetry [19]. Each aromatic substituent is attached at alternating positions along the six-carbon chain, creating a molecular framework with threefold rotational symmetry around the central carbon atom of the hexane chain [24].

The benzene rings themselves exhibit para-disubstitution, with the chloromethyl group positioned opposite to the point of attachment to the hexane chain [10] [20]. This para-substitution pattern is consistent across all three aromatic rings and contributes to the compound's systematic nomenclature [18] [25].

Systematic Nomenclature Analysis

IUPAC Nomenclature Principles

The systematic name of this compound follows International Union of Pure and Applied Chemistry nomenclature principles as established in the Blue Book recommendations [26] [27] [28]. The name construction demonstrates the application of substitutive nomenclature, where the longest carbon chain (hexane) serves as the parent structure, and the aromatic substituents are treated as complex substituents [26] [29] [28].

The International Union of Pure and Applied Chemistry name 1-[1,5-bis[4-(chloromethyl)phenyl]hexan-3-yl]-4-(chloromethyl)benzene represents the preferred systematic nomenclature [1] [3]. This name construction follows the fundamental principle that the parent chain should be identified first, followed by the systematic naming of substituents in order of complexity and alphabetical arrangement when applicable [30] [31] [32].

Name Construction Elements

The nomenclature construction demonstrates several key elements of International Union of Pure and Applied Chemistry naming conventions [26] [28]:

Parent Chain Identification: The hexane chain (six carbons) serves as the principal chain and provides the root name for the compound [30] [32]. The choice of hexane as the parent reflects the International Union of Pure and Applied Chemistry principle of selecting the longest continuous carbon chain as the foundation for systematic naming [29] [31].

Substituent Designation: The three 4-(chloromethyl)benzene groups are identified as complex substituents [19] [13]. Each substituent is named systematically, beginning with the functional group (chloromethyl) and its position on the benzene ring (4-position, indicating para-substitution) [10] [18].

Positional Indicators: The locants 1,3,5 specify the exact positions of substitution on the hexane chain [30] [31]. These numbers follow the International Union of Pure and Applied Chemistry principle of assigning the lowest possible numbers to substituents [26] [32].

Multiplicity Indicators: The prefix "tris" indicates the presence of three identical substituents, following International Union of Pure and Applied Chemistry conventions for indicating multiple occurrences of the same substituent group [17] [30].

Alternative Nomenclature Forms

The compound can be referenced using multiple nomenclature forms that are acceptable within International Union of Pure and Applied Chemistry guidelines [27] [28]. The common name 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] represents a widely recognized form that emphasizes the connectivity pattern between the hexane chain and the aromatic substituents [1] [3].

This nomenclature form utilizes the triyl designation to indicate the three points of attachment from the hexane chain to the aromatic rings [1]. The prime notation (1', 1'') distinguishes between the different aromatic rings while maintaining clarity about the substitution pattern [18] [25].

Chemical Classification Tables

The comprehensive chemical classification and nomenclature data for 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] demonstrates the systematic approach required for complex organic molecules. The molecular formula C₂₇H₂₉Cl₃ reflects the presence of twenty-seven carbon atoms, twenty-nine hydrogen atoms, and three chlorine atoms, distributed across the tri-aromatic aliphatic framework [1] [2].

The compound's classification within the broader context of organic chemistry illustrates the sophisticated systems developed by the International Union of Pure and Applied Chemistry for organizing and naming chemical substances [27] [28]. This systematic approach ensures unambiguous identification and communication of molecular structures across scientific, industrial, and regulatory contexts [26] [28].